
6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
The compound has been used in various chemical transformations and syntheses. Kurasawa et al. (1988) explored the ring transformation of benzoxazepines into spirobenzoxazoles, providing a pathway for synthesizing complex molecules like pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]triazines] (Kurasawa, Okiyama, Kamigaki, Kanoh, Takada, & Okamoto, 1988).
Potential Inhibition of Human Leukocyte Elastase
Baraldi et al. (1999) reported the synthesis of a novel series of 1H-2-phenyl-substituted-pyrazolo[2,3-d][1,2,4]triazine-3,7-diones, including compounds structurally similar to the compound , as potential inhibitors of Human Leukocyte Elastase, an enzyme involved in pulmonary diseases (Baraldi, Cacciari, Romagnoli, & Spalluto, 1999).
Synthesis of Fused Triazine Systems
Massry (2003) investigated the synthesis of fused[1,2,4]triazine systems, providing insights into the structural transformation and reactivity of triazine derivatives, which is relevant to understanding the chemical behavior of the compound (Massry, 2003).
Crystallography and Structural Analysis
The compound has been studied for its crystal structure and interactions. Kumarasinghe et al. (2009) conducted a detailed study of the crystallography of related pyrazol compounds, which aids in understanding the structural characteristics of triazine derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Application in Organic Synthesis
The compound is also used in the synthesis of novel organic compounds. Torkian et al. (2011) described an efficient method for synthesizing derivatives of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, demonstrating the versatility of pyrazol-triazine compounds in organic synthesis (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
Biological Evaluation
El-All et al. (2016) performed a study on new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one for their cytotoxic activities against various human cancer cell lines, which suggests potential therapeutic applications of similar triazine derivatives (El-All, Hassan, Osman, Yosef, AbdEl-Hady, El-Hashash, Atta-Allah, Ali, & El Rashedy, 2016).
Propriétés
IUPAC Name |
6-[2-(3-chlorophenyl)pyrazol-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-24-19(27)18(17-9-10-22-25(17)14-6-3-5-13(21)11-14)23-26(20(24)28)15-7-4-8-16(12-15)29-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMABTHYZQZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



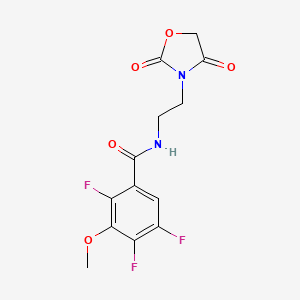
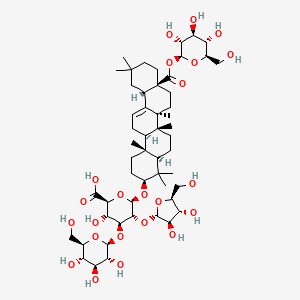
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)
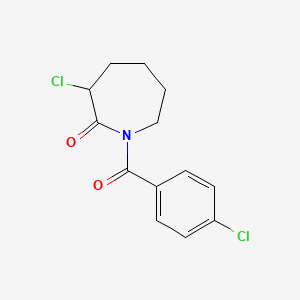
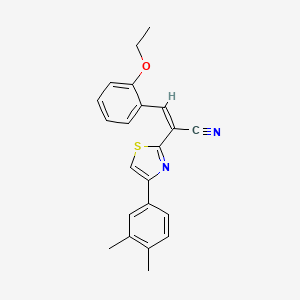
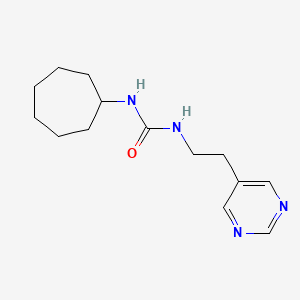
![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)
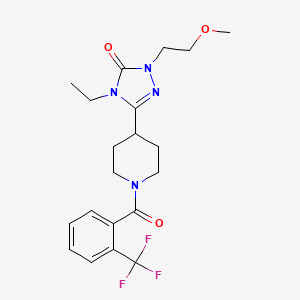

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)